molecular formula C21H27N3O3S B11125397 2-(1-{[(4-methylphenyl)sulfonyl]amino}cyclohexyl)-N-(pyridin-2-ylmethyl)acetamide

2-(1-{[(4-methylphenyl)sulfonyl]amino}cyclohexyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11125397
M. Wt: 401.5 g/mol
InChI Key: CXOJMTCDKDHRBQ-UHFFFAOYSA-N
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Description

2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl group, a pyridine ring, and a sulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction, often using cyclohexanone as a starting material.

    Introduction of the Sulfonamide Group: The sulfonamide group is added via a sulfonation reaction, typically using 4-methylbenzenesulfonyl chloride and an amine.

    Attachment of the Pyridine Ring: The pyridine ring is incorporated through a nucleophilic substitution reaction, using a pyridine derivative and an appropriate leaving group.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a suitable base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridine ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
  • 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
  • 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)ETHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-[1-(4-METHYLBENZENESULFONAMIDO)CYCLOHEXYL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide group enhances its potential as an enzyme inhibitor, while the pyridine ring provides additional binding interactions with target proteins. This combination makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H27N3O3S

Molecular Weight

401.5 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)sulfonylamino]cyclohexyl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H27N3O3S/c1-17-8-10-19(11-9-17)28(26,27)24-21(12-4-2-5-13-21)15-20(25)23-16-18-7-3-6-14-22-18/h3,6-11,14,24H,2,4-5,12-13,15-16H2,1H3,(H,23,25)

InChI Key

CXOJMTCDKDHRBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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